Lysyl-tyrosyl-serine acetate
Description
Historical Context of Tripeptide Investigations
The scientific journey into the world of peptides began in the early 19th century with their initial description by researchers Emil Fischer and Hofmeister. mdpi.com Peptides are formed through a condensation reaction between the α-amino group of one amino acid and the α-carboxyl group of another. taylorandfrancis.com Historically, a three-amino acid sequence has been considered the minimum length for a functional motif. researchgate.net
Research has increasingly highlighted the diverse biological activities of short peptides. taylorandfrancis.com Tripeptides, in particular, are recognized for their high absorption levels compared to longer peptides, making them efficient signaling molecules and targets for study. frontiersin.org They serve as valuable models for understanding protein structure and function, with applications in de novo protein design. researchgate.net The investigation into specific tripeptide sequences is crucial for deciphering their roles in complex biological systems and for developing new therapeutic agents. taylorandfrancis.com
Academic Significance of Lysyl-Tyrosyl-Serine Acetate (B1210297) in Biomolecular Studies
The tripeptide L-lysyl-L-tyrosyl-L-serine, particularly in its acetate salt form, holds specific academic significance due to detailed structural insights provided by X-ray diffraction studies. nih.gov A pivotal 1990 study published in the International Journal of Biological Macromolecules elucidated the precise three-dimensional structure of L-lysyl-L-tyrosyl-L-serine acetate, offering a foundational understanding of its molecular conformation and interactions. nih.gov
This research revealed that the peptide crystallizes in a zwitterionic form, where the molecule has both positive and negative charges. nih.gov Specifically, positive charges are located on the amino terminal and the epsilon-amino group of the lysine (B10760008) residue, while a negative charge is found on a carboxylic group. nih.gov The peptide backbone adopts a conformation characteristic of a beta-pleated sheet, a common structural motif in proteins. nih.gov
A particularly notable finding was the conformation of the two lysine side chains in the unit cell, described as g + tg + t, a conformation that had not been previously observed. nih.gov The crystal structure is stabilized by an extensive network of hydrogen bonds and includes molecules of water, isopropanol (B130326), and acetic acid, which form layers separating the beta-pleated sheets. nih.gov Three of the four acetic acid molecules are present as acetate anions. nih.gov This detailed structural characterization provides a powerful model for studying peptide folding, molecular recognition, and the stabilizing effects of solvent and counter-ions, making Lysyl-tyrosyl-serine acetate a valuable subject in biomolecular and structural biology research. nih.gov
Research Data on L-Lysyl-L-Tyrosyl-L-Serine Acetate
The following table summarizes key findings from the X-ray diffraction analysis of L-lysyl-L-tyrosyl-L-serine acetate crystals. nih.gov
| Parameter | Observation | Significance in Biomolecular Research |
| Crystal System | Triclinic, Space Group P1 | Provides the fundamental symmetry and packing arrangement of the molecule in the solid state. nih.gov |
| Unit Cell Contents | 2 peptide molecules, 1 water molecule, 1 isopropanol molecule, 4 acetic acid molecules | Demonstrates the complex, ordered solution-like environment and the role of solvent and acetate ions in stabilizing the crystal lattice. nih.gov |
| Ionic Form | Zwitterionic | The peptide exhibits both positive (lysine amino groups) and negative (carboxylic group) charges, which is crucial for its electrostatic interactions. nih.gov |
| Backbone Conformation | Beta-pleated sheet | A common secondary structure in proteins; its presence in this tripeptide makes it a good model for studying protein folding and stability. nih.gov |
| Lysine Side-Chain | g + tg + t conformation | A novel conformation not previously documented, expanding the known structural possibilities for this amino acid residue. nih.gov |
| Stabilization | Extensive hydrogen bond network | Highlights the primary forces responsible for maintaining the integrity of the crystal structure and mediating intermolecular interactions. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
131400-71-0 |
|---|---|
Molecular Formula |
C22H36N4O10 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H28N4O6.2C2H4O2/c19-8-2-1-3-13(20)16(25)21-14(9-11-4-6-12(24)7-5-11)17(26)22-15(10-23)18(27)28;2*1-2(3)4/h4-7,13-15,23-24H,1-3,8-10,19-20H2,(H,21,25)(H,22,26)(H,27,28);2*1H3,(H,3,4)/t13-,14-,15-;;/m0../s1 |
InChI Key |
GGHXUBMAQXMCGT-VZXRKJOKSA-N |
SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N)O |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
KYS |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lys-Tyr-Ser-Ac lysyl-tyrosyl-serine acetate |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Lysyl Tyrosyl Serine Acetate
X-ray Crystallographic Determination of Molecular Architecture
The solid-state structure of L-lysyl-L-tyrosyl-L-serine acetate (B1210297) has been precisely determined using single-crystal X-ray diffraction. This technique provides definitive insights into the peptide's molecular geometry, charge distribution, and the packing of molecules within the crystal lattice.
Crystal System and Space Group Analysis
The crystallographic analysis of L-lysyl-L-tyrosyl-L-serine acetate shows that it crystallizes in the triclinic system, which is the least symmetric crystal system. nih.gov The space group was determined to be P1. nih.gov The unit cell of this crystal contains two independent peptide molecules, along with one molecule of water, one molecule of isopropanol (B130326), and four molecules of acetic acid. nih.gov
| Crystallographic Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| Molecules per Unit Cell | 2 Peptide Molecules |
| Solvent Molecules per Unit Cell | 1 Water, 1 Isopropanol, 4 Acetic Acid |
Backbone and Side-Chain Torsional Angle Characterization
The conformation of a peptide is defined by the torsional angles along its backbone (phi, ψ) and within its side chains (χ). In the two independent molecules of Lys-Tyr-Ser acetate found in the crystal, the backbone torsional angles are very similar, corresponding to a β-pleated sheet conformation. nih.gov However, the conformations of the tyrosine and serine side chains differ between the two molecules. nih.gov Notably, the lysine (B10760008) side chains in both molecules adopt a g+tg+t conformation, a state that had not been previously observed. nih.gov
| Peptide Molecule | Backbone Conformation | Side-Chain Conformation |
| Molecule 1 | β-pleated sheet region | Distinct Tyrosine and Serine conformations |
| Molecule 2 | β-pleated sheet region | Distinct Tyrosine and Serine conformations |
Zwitterionic State and Intra/Intermolecular Charge Localization
In the crystalline state, the Lys-Tyr-Ser peptide exists as a zwitterion. nih.gov Specifically, positive charges are located on both the N-terminal amino group and the ε-amino group of the lysine side chain. nih.gov A negative charge is found on one of the carboxylic acid groups of the acetate molecules present in the crystal lattice, while another carboxylic group is protonated. nih.gov This charge distribution is crucial for the formation of electrostatic interactions that stabilize the crystal structure. Three of the four acetic acid molecules are likely present as acetate anions to balance the positive charges on the peptide. nih.gov
Advanced Spectroscopic and Computational Approaches to Conformational Dynamics
While X-ray crystallography provides a static picture of the peptide in the solid state, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are essential for understanding its conformational dynamics in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the three-dimensional structure and dynamics of peptides in solution, which may differ significantly from the solid-state conformation. rsc.org For a tripeptide like Lys-Tyr-Ser, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.
A typical analysis would involve dissolving the peptide in a suitable solvent, often water (H2O/D2O mixture), and acquiring a series of spectra.
1D ¹H NMR : The initial 1D proton NMR spectrum provides information on the chemical environment of all hydrogen atoms in the peptide. The dispersion of signals, particularly in the amide region, can give a preliminary indication of whether the peptide is adopting a specific, folded conformation or exists as a random coil. uzh.ch
2D COSY (Correlation Spectroscopy) : This experiment identifies protons that are scalar-coupled, typically those separated by two or three chemical bonds. uzh.ch It is used to trace the spin systems of each amino acid residue, for instance, connecting the α-proton to the β-protons of lysine, tyrosine, and serine.
2D TOCSY (Total Correlation Spectroscopy) : A TOCSY experiment extends the correlations observed in COSY to the entire spin system of an amino acid. uzh.ch This is particularly useful for identifying the long side chains of residues like lysine.
2D NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the most critical experiment for determining the three-dimensional structure. NOESY identifies protons that are close in space (typically <5 Å), regardless of whether they are connected by bonds. uzh.ch Sequential NOEs (between the amide proton of one residue and the α-proton of the preceding residue) help confirm the amino acid sequence, while medium- and long-range NOEs provide distance constraints that are used to calculate the solution conformation of the peptide backbone and side chains.
By integrating the distance and dihedral angle constraints derived from these NMR experiments, a family of structures representing the conformational ensemble of Lys-Tyr-Ser acetate in solution can be generated.
Molecular Dynamics (MD) Simulations for Conformational Ensembles
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of peptides like Lysyl-tyrosyl-serine acetate. These simulations model the interactions between atoms over time, providing a detailed picture of the peptide's flexibility and preferred shapes in solution. By solving Newton's equations of motion for the system, MD simulations can map the potential energy surface of the molecule and identify the most probable conformational states.
For a tripeptide such as this compound, MD simulations would reveal a dynamic equilibrium between various conformations. The foundational crystal structure, determined by X-ray diffraction, shows the peptide adopting a β-pleated sheet conformation. nih.gov However, in a solution, the peptide is not static. It is expected to sample a broader range of structures, including conformations like β-strands and polyproline II (PPII), which are commonly observed for small, flexible peptides. pitt.edu The conformational ensemble is influenced by the intrinsic properties of the amino acid residues and their interactions with the solvent.
A key tool for analyzing the output of MD simulations is the Ramachandran plot, which visualizes the distribution of the backbone dihedral angles, phi (φ) and psi (ψ), for each amino acid residue. For this compound, the Ramachandran plot would likely show dense clusters of conformations in the region corresponding to β-sheets, reflecting the experimentally determined solid-state structure. nih.govmdpi.com However, significant populations in other regions, such as the PPII basin, would also be anticipated, highlighting the peptide's conformational plasticity in a dynamic environment. rsc.org The specific distribution within the Ramachandran plot is also influenced by nearest-neighbor interactions between the amino acid residues.
The following table summarizes the typical backbone dihedral angles for common secondary structures that would be explored in an MD simulation of this compound.
| Secondary Structure | φ (Phi) Angle Range | ψ (Psi) Angle Range |
| Right-handed α-helix | -80° to -50° | -60° to -30° |
| β-sheet | -150° to -100° | +100° to +150° |
| Polyproline II (PPII) | -90° to -60° | +120° to +160° |
| Left-handed α-helix | +50° to +80° | +30° to +60° |
This table presents idealized ranges for backbone dihedral angles in peptides and proteins. mdpi.comresearchgate.net
Vibrational Spectroscopy for Molecular Bond Analysis
Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed analysis of the molecular bonds within this compound. These methods probe the vibrational modes of the peptide's functional groups, offering insights into its secondary structure, the local environment of its amino acid side chains, and the nature of hydrogen bonding. pitt.edufu-berlin.de
The peptide backbone itself gives rise to several characteristic vibrational bands, most notably the Amide I, II, and III bands. The Amide I band, primarily due to the C=O stretching vibration, is particularly sensitive to the peptide's secondary structure. researchgate.netacs.org For a β-sheet conformation, as is known for this compound, the Amide I band is expected to appear in the range of 1620-1640 cm⁻¹, with a weaker component around 1690 cm⁻¹. researchgate.net The Amide II and III bands are more complex, involving N-H bending and C-N stretching, and their positions also correlate with the peptide's conformation. nih.govpitt.edu
The distinct side chains of lysine, tyrosine, and serine, as well as the acetate counter-ion, produce a fingerprint of vibrational bands. The lysine side chain's protonated amino group (NH₃⁺) has characteristic stretching and bending modes. nih.govresearchgate.net The aromatic ring of tyrosine gives rise to several sharp and well-defined Raman bands, with the "tyrosine doublet" near 830 and 850 cm⁻¹ being particularly sensitive to the hydrogen-bonding status of its hydroxyl group. fu-berlin.deresearchgate.netnih.gov The hydroxyl group of serine also has a characteristic O-H stretching vibration, the frequency of which is indicative of its involvement in hydrogen bonds. nih.govscience.gov The acetate ion contributes strong bands from the symmetric and asymmetric stretching of its carboxylate group. rsc.orgaip.org
The following table details the expected vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Peptide Backbone | Amide I (C=O stretch, β-sheet) | 1620 - 1640 | FTIR/Raman |
| Peptide Backbone | Amide II (N-H bend, C-N stretch) | 1510 - 1550 | FTIR |
| Peptide Backbone | Amide III (C-N stretch, N-H bend) | 1220 - 1300 | FTIR/Raman |
| Lysine Side Chain | NH₃⁺ stretch | ~3030 | FTIR |
| Tyrosine Side Chain | Ring breathing (doublet) | 830 / 850 | Raman |
| Tyrosine Side Chain | Ring C-C stretch | ~1615 | Raman |
| Serine Side Chain | O-H stretch (H-bonded) | 3200 - 3500 | FTIR |
| Acetate Ion | COO⁻ asymmetric stretch | ~1565 | FTIR |
| Acetate Ion | COO⁻ symmetric stretch | ~1415 | FTIR |
This table provides a summary of characteristic vibrational frequencies for the functional groups within this compound, based on data from analogous systems. fu-berlin.deresearchgate.netnih.govnih.govaip.org
Synthetic Methodologies for Lysyl Tyrosyl Serine Acetate and Its Analogs
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for synthesizing peptides like Lysyl-tyrosyl-serine. In SPPS, the peptide chain is assembled step-by-step while the C-terminal amino acid is covalently attached to an insoluble polymer support, or resin. peptide.comlgcstandards.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each reaction step. lgcstandards.comluxembourg-bio.com The synthesis proceeds by adding protected amino acids sequentially from the C-terminus to the N-terminus. biosynth.com
The general SPPS cycle involves several key steps:
Attachment : The C-terminal amino acid (Serine), with its α-amino group temporarily protected, is anchored to the solid support. peptide.com
Deprotection : The temporary protecting group on the α-amino group is removed. peptide.com
Coupling : The next protected amino acid (Tyrosine) is activated and coupled to the newly exposed amino group of the resin-bound amino acid. lifetein.com
Washing : Excess reagents and byproducts are washed away. lgcstandards.com This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid (Lysine) until the desired tripeptide sequence is assembled. lifetein.com Finally, the completed peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed. peptide.com
Two primary chemical strategies dominate SPPS: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) chemistry. lifetein.compeptide.com These strategies are defined by the type of temporary protecting group used for the α-amino group of the incoming amino acids.
Fmoc Chemistry : The Fmoc/tBu (tert-butyl) strategy is the most widely used approach in modern SPPS. lifetein.comnih.gov The Fmoc group is base-labile and is typically removed using a solution of a secondary amine, such as 20% piperidine (B6355638) in dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This mild deprotection condition allows for the use of acid-labile protecting groups for the side chains of the amino acids (e.g., tBu for Serine and Tyrosine, Boc for Lysine), which are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). lgcstandards.comiris-biotech.de The orthogonality of this scheme, where the α-amino and side-chain protecting groups are removed under different conditions (base vs. acid), is a significant advantage. peptide.combiosynth.com
Boc Chemistry : The Boc/Bzl (benzyl) strategy is an older, yet still relevant, method. The Boc group is acid-labile and is removed with a moderate acid, such as TFA. peptide.com The side-chain protecting groups are typically benzyl-based and require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal, along with cleavage from the resin. peptide.com While effective, this approach is not truly orthogonal as both protecting groups are removed by acids of differing strengths. biosynth.com Boc chemistry can be advantageous for synthesizing hydrophobic peptides that are prone to aggregation, as the protonated state of the N-terminus after Boc removal can reduce intermolecular hydrogen bonding. peptide.com
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
|---|---|---|
| α-Amino Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., TFA) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Strong acid-labile (e.g., Bzl, 2-Cl-Z) |
| Final Cleavage/Deprotection | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) |
| Orthogonality | Fully orthogonal | Quasi-orthogonal |
| Key Advantages | Milder conditions, suitable for complex and modified peptides, easier automation. nih.gov | Can reduce aggregation in hydrophobic sequences. peptide.com |
| Key Disadvantages | Aggregation can be an issue due to the neutral N-terminus after deprotection. wikipedia.org | Requires harsh, corrosive acids (HF); less suitable for acid-sensitive modifications. lifetein.com |
The choice of resin and its associated linker is critical as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. biosynth.com For the synthesis of a peptide with a C-terminal carboxylic acid, such as Lysyl-tyrosyl-serine, several resins are suitable.
Wang Resin : This is a widely used resin for producing peptide acids via Fmoc chemistry. biotage.com The peptide is linked via a p-alkoxybenzyl ester bond, which is cleaved by strong acid (e.g., TFA), concurrently releasing the peptide and removing side-chain protecting groups. biosynth.combiotage.com
2-Chlorotrityl Chloride (2-CTC) Resin : This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions (e.g., 1-3% TFA or acetic acid) while leaving the side-chain protecting groups intact. biotage.compeptide.com This feature is particularly useful for preparing protected peptide fragments for further ligation or for peptides containing residues prone to racemization at the C-terminus. biosynth.combiotage.com
Merrifield Resin : This is the classic resin used for Boc-based SPPS. The peptide is attached via a benzyl (B1604629) ester linkage, which requires a strong acid like HF for cleavage.
For derivatization to Lysyl-tyrosyl-serine acetate (B1210297), the synthesis would typically yield the free carboxylic acid C-terminus first. The acetate salt form is then achieved during the final work-up and purification steps, often by using buffers containing acetic acid during lyophilization.
| Resin Type | Linker Type | SPPS Chemistry | Cleavage Conditions | C-Terminal Product |
|---|---|---|---|---|
| Wang Resin | p-Alkoxybenzyl ester | Fmoc | ~95% TFA | Peptide acid |
| 2-Chlorotrityl (2-CTC) Resin | Chlorotrityl | Fmoc | Mild acid (e.g., 1-3% TFA, AcOH) | Protected peptide acid |
| Merrifield Resin | Benzyl ester | Boc | Strong acid (e.g., HF) | Peptide acid |
To prevent unwanted side reactions during peptide synthesis, the reactive functional groups in the side chains of amino acids must be masked with "permanent" protecting groups. peptide.comiris-biotech.de For the tripeptide Lysyl-tyrosyl-serine, the relevant side chains are the ε-amino group of Lysine (B10760008), the hydroxyl group of Tyrosine, and the hydroxyl group of Serine. peptide.com
These side-chain protecting groups must remain stable throughout the entire synthesis (i.e., resistant to the repeated conditions used to remove the temporary α-amino protecting group) but must be readily removable at the end of the synthesis. peptide.combiosynth.com An orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions, is highly desirable. iris-biotech.denih.gov The Fmoc/tBu strategy is a prime example of an orthogonal system. peptide.com
Lysine (Lys) : The ε-amino group is typically protected with a Boc group in Fmoc synthesis, which is acid-labile. peptide.com For specific applications requiring selective deprotection of the lysine side chain while the peptide is still on the resin (e.g., for branching or labeling), other orthogonal protecting groups like Mtt (methyltrityl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), which are labile to dilute acid or hydrazine (B178648) respectively, can be used. iris-biotech.deiris-biotech.de
Tyrosine (Tyr) : The phenolic hydroxyl group is commonly protected as a tert-butyl (tBu) ether, which is cleaved by TFA. peptide.com
Serine (Ser) : The hydroxyl group is also typically protected as a tert-butyl (tBu) ether in Fmoc chemistry. peptide.comcore.ac.uk
| Amino Acid | Side-Chain Functional Group | Common Protecting Group | Abbreviation | Deprotection Condition |
|---|---|---|---|---|
| Lysine | ε-Amino (-NH₂) | tert-Butoxycarbonyl | Boc | Strong Acid (TFA) |
| Tyrosine | Phenolic Hydroxyl (-OH) | tert-Butyl | tBu | Strong Acid (TFA) |
| Serine | Hydroxyl (-OH) | tert-Butyl | tBu | Strong Acid (TFA) |
Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, predates SPPS. bachem.comlibretexts.org In this method, all reactions, including coupling and deprotection, are carried out in a homogeneous solution. google.com Purification of the intermediate peptide product is required after each step, typically by crystallization or chromatography. nih.gov
While more labor-intensive and time-consuming than SPPS for long peptides due to the intermediate purification steps, solution-phase synthesis offers several advantages for the large-scale production of short peptides like Lysyl-tyrosyl-serine. bachem.com It allows for direct monitoring of the reaction progress and characterization of intermediates, which can lead to higher purity and yield. bachem.com Furthermore, solubility issues that can arise with growing peptide chains on a solid support are mitigated. bachem.com A repetitive solution-phase synthesis (RRSPS) methodology has been developed that simplifies purification by precipitating the peptide acid product after each coupling step. acs.org
Chemoenzymatic Synthesis and Biocatalytic Modifications
Chemoenzymatic peptide synthesis (CEPS) is an emerging technology that combines the advantages of chemical synthesis with the high specificity of enzymatic reactions. qyaobio.comresearchgate.net This approach often involves the enzymatic ligation of shorter peptide fragments that have been produced using chemical methods like SPPS. bachem.com Enzymes such as engineered proteases (e.g., subtiligase variants like omniligase) can catalyze the formation of peptide bonds under mild, aqueous conditions, often without the need for side-chain protection. bachem.comnih.govyoutube.com This regio- and stereoselectivity minimizes side reactions and racemization. bachem.comnih.gov
Biocatalysis can also be employed for specific modifications of peptides. acs.orgnih.gov While the primary synthesis of the Lys-Tyr-Ser backbone is typically achieved through chemical means, enzymes could potentially be used for post-synthesis modifications. Peptide-based biocatalysts themselves can be engineered to perform specific reactions, leveraging amino acid residues like serine or lysine for nucleophilic or acid-base catalysis. americanpeptidesociety.org This field opens possibilities for greener and more sustainable alternatives to purely chemical methods for peptide synthesis and modification. nih.govamericanpeptidesociety.org
Enzymatic Interactions and Post Translational Modification Ptm Dynamics Involving Lysyl Tyrosyl Serine Acetate Constituents
Aminoacyl-tRNA Synthetase Recognition and Catalysis
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that ensure the fidelity of protein translation. nih.govresearchgate.net They catalyze the attachment of a specific amino acid to its cognate transfer RNA (tRNA) molecule, a critical step in establishing the genetic code. nih.govresearchgate.net This process occurs in two steps: first, the amino acid is activated with ATP to form an aminoacyl-adenylate intermediate, and second, the activated amino acid is transferred to the 3' end of its corresponding tRNA. researchgate.netnih.gov The synthetases for lysine (B10760008), tyrosine, and serine each possess unique structural features and recognition mechanisms to ensure high specificity.
Lysyl-tRNA synthetase (LysRS) is unique among the aaRSs as it is the only family to have members in both of the two unrelated structural classes of synthetases: Class I and Class II. nih.govpnas.orgnih.govresearchgate.net Class I enzymes are typically monomeric, while Class II enzymes are dimeric and bind to opposite faces of the tRNA acceptor stem. nih.gov Despite their different evolutionary origins, both classes of LysRS catalyze the same reaction and recognize the same key identity elements on tRNALys.
Key recognition elements for both Class I and Class II LysRS are the discriminator base at position 73 (N73) and the nucleotides of the anticodon loop. nih.govpnas.orgnih.gov The ability of two structurally distinct enzymes to recognize the same elements in tRNALys suggests that the tRNA molecule predates at least one of the LysRS enzymes in evolutionary history. nih.govpnas.org
A notable difference lies in their activation mechanism. For Class I LysRS, the activation of lysine and its recognition are tRNA-dependent, a characteristic of several Class I synthetases but not Class II enzymes. nih.govpnas.orgresearchgate.net Studies on substrate discrimination have shown that for Class I LysRS, the R-group (side chain) of lysine is a more critical determinant for recognition than the functional groups at the α-carbon. ohiolink.edu The enzyme's active site uses both electrostatic and hydrophobic interactions to discriminate lysine from other amino acids. researchgate.net
| Feature | Class I LysRS | Class II LysRS | Reference |
|---|---|---|---|
| Structural Class | Class I | Class II | nih.gov |
| tRNA Recognition Elements | Discriminator base (N73), Anticodon | Discriminator base (N73), Anticodon | nih.govpnas.org |
| Lysine Activation | tRNA-dependent | tRNA-independent | nih.govpnas.org |
| Key Amino Acid Determinant | Side chain (R-group) size and properties | Recognizes lysine side chain | ohiolink.edu |
Tyrosyl-tRNA synthetase (TyrRS) is a Class I aminoacyl-tRNA synthetase that catalyzes the attachment of tyrosine to its cognate tRNA. ebi.ac.ukaars.online Typically, TyrRS functions as a homodimer, with each subunit comprising distinct domains for catalysis and anticodon recognition. nih.govwikipedia.org The N-terminal catalytic domain contains the conserved "HIGH" and "KMSKS" motifs characteristic of Class I synthetases and is responsible for binding ATP and tyrosine to form the tyrosyl-adenylate intermediate. nih.gov
The recognition of tRNATyr by the dimeric enzyme is a complex process involving both subunits. nih.govwikipedia.org The acceptor stem of the tRNA interacts with the catalytic domain of one subunit, while the anticodon loop interacts with the C-terminal domain of the other subunit. nih.govwikipedia.org Despite being a Class I enzyme, which typically approaches the tRNA from the minor groove of the acceptor stem, TyrRS (along with the related TrpRS) interacts with the tRNA from the major groove side, a mode of recognition more characteristic of Class II enzymes. aars.onlinewikipedia.org
Key identity elements in tRNATyr recognized by TyrRS include the discriminator base A73 and specific bases in the anticodon, such as G34. aars.online The first base pair of the acceptor stem (C1-G72 in archaea/eukaryotes vs. G1-C72 in bacteria) is also a crucial determinant that prevents cross-aminoacylation between different domains of life. nih.govaars.online
Seryl-tRNA synthetase (SerRS) is a Class II enzyme responsible for attaching serine to its cognate tRNASer. aars.onlineaars.online Uniquely, SerRS is also responsible for serylating tRNASec, the first step in the synthesis of the 21st proteinogenic amino acid, selenocysteine. aars.onlineresearchgate.net This dual substrate specificity highlights a necessary promiscuity for the integrity of the selenoproteome. researchgate.net
SerRS is a dimer, and its structure includes a long, N-terminal coiled-coil domain that is crucial for tRNA binding. aars.online This domain interacts with the long variable arm of tRNASer, directing the acceptor stem into the active site of the other subunit. aars.online Unlike many other aaRSs, SerRS does not strongly rely on the anticodon for tRNA recognition. aars.online Instead, the discriminator base G73 is a crucial element for recognition. nih.govresearchgate.net
Acetylation and Deacetylation Pathways in Peptidic Systems
Acetylation is a widespread and vital post-translational modification that involves the addition of an acetyl group to a protein or peptide. This modification can occur on the N-terminal α-amino group of a peptide chain or the ε-amino group of an internal lysine residue.
N-ε-lysine acetylation is a dynamic and reversible PTM that plays a critical regulatory role in numerous cellular processes. nih.govnih.gov The addition of an acetyl group to the ε-amino group of a lysine residue neutralizes its positive charge, which can significantly alter protein conformation, stability, and interactions.
There are two primary mechanisms for lysine acetylation in bacteria:
Enzymatic Acetylation : This process is catalyzed by lysine acetyltransferases (KATs), which transfer an acetyl group from the donor molecule acetyl-coenzyme A (acetyl-CoA) to the target lysine. nih.govresearchgate.net This action is reversed by lysine deacetylases (KDACs), which remove the acetyl group. nih.govresearchgate.net
Non-enzymatic Acetylation : This can occur spontaneously through the action of high-energy metabolites like acetyl phosphate (B84403) (AcP) or, potentially, acetyl-CoA. nih.govnih.govresearchgate.net This mechanism generally accounts for lower, global levels of acetylation. nih.govnih.gov
In the endoplasmic reticulum (ER), N-ε-lysine acetylation is governed by a specific machinery involving the acetyl-CoA transporter AT-1 and ER-resident acetyltransferases. biologists.com This process is crucial for maintaining protein homeostasis (proteostasis) and regulating autophagy. biologists.com
| Mechanism | Key Molecules/Enzymes | Description | Reference |
|---|---|---|---|
| Enzymatic | Lysine Acetyltransferases (KATs), Acetyl-CoA | Catalytic transfer of an acetyl group from Acetyl-CoA to a lysine residue. | nih.govresearchgate.net |
| Non-enzymatic | Acetyl Phosphate (AcP), Acetyl-CoA | Direct, non-catalytic transfer of an acetyl group from a high-energy metabolite. | nih.govnih.gov |
| Deacetylation | Lysine Deacetylases (KDACs), Sirtuins | Enzymatic removal of the acetyl group, restoring the lysine's positive charge. | nih.govresearchgate.net |
N-α-terminal acetylation is one of the most common protein modifications, involving the acetylation of the α-amino group of the very first amino acid in a polypeptide chain. wikipedia.org This reaction is catalyzed by a group of enzymes known as N-terminal acetyltransferases (NATs), which also use acetyl-CoA as the acetyl group donor. wikipedia.org
Unlike N-ε-lysine acetylation, N-α-terminal acetylation is generally considered to be an irreversible modification. wikipedia.org This modification has several important functional consequences:
Charge Neutralization : It removes the positive charge from the peptide's N-terminus. jpt.com
Increased Hydrophobicity : The addition of the acetyl group makes the protein more hydrophobic. wikipedia.org
Enhanced Stability : N-terminal acetylation can protect peptides from degradation by exopeptidases, thereby increasing their stability. jpt.comlifetein.com
Mimicry of Native Proteins : Since many eukaryotic proteins are naturally N-terminally acetylated, this modification allows synthetic peptides to more closely mimic their native counterparts, which can be crucial for biological activity and cellular uptake. lifetein.com
Selective N-α-acetylation can be achieved chemically by controlling reaction conditions, such as temperature and the amount of the acetylating agent (e.g., acetic anhydride), to favor the modification of the more nucleophilic α-amino group over the ε-amino groups of lysine. nih.gov
Serine and Tyrosine Acylation by Acetyltransferases
Acetylation is a widespread post-translational modification that typically involves the transfer of an acetyl group from acetyl-coenzyme A to a protein. nih.gov This process is catalyzed by a diverse group of enzymes known as acetyltransferases. taylorandfrancis.com While N-terminal acetylation is a common co-translational event, the acetylation of amino acid side chains, such as the hydroxyl groups of serine and threonine (O-acetylation), also plays a significant regulatory role. researchgate.net
Serine acetyltransferase (SAT), for instance, catalyzes the synthesis of O-acetyl-serine from acetyl-CoA and serine, a key step in the cysteine biosynthesis pathway in bacteria and plants. researchgate.net The reaction mechanism involves the nucleophilic attack of the serine hydroxyl group on the thioester of acetyl-CoA, facilitated by a general base in the enzyme's active site. nih.gov
While lysine acetylation is extensively studied, evidence also points to the acylation of tyrosine residues. Although less common, tyrosine acylation can have significant impacts on protein function and signaling pathways.
Enzymatic Regulation by Lysine Acetyltransferases (KATs) and Deacetylases (HDACs)
The acetylation of lysine residues is a dynamic and reversible process tightly controlled by two opposing enzyme families: lysine acetyltransferases (KATs) and histone deacetylases (HDACs), which also act on non-histone proteins. nih.govwikipedia.org KATs, historically known as histone acetyltransferases (HATs), transfer an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue. pibb.ac.cnnih.gov This modification neutralizes the positive charge of the lysine side chain, which can alter protein conformation, protein-protein interactions, and protein-DNA interactions. wikipedia.org
Conversely, HDACs catalyze the removal of this acetyl group, restoring the positive charge and reversing the functional consequences of acetylation. nih.gov The balance between KAT and HDAC activity is crucial for the regulation of numerous cellular processes, including gene expression, chromatin remodeling, and cell cycle control. wikipedia.orgpibb.ac.cn Dysregulation of this balance is implicated in various diseases.
The interplay between these enzymes ensures that lysine acetylation is a transient modification, allowing for rapid cellular responses to various stimuli.
Table 1: Key Enzymes in Lysine Acetylation
| Enzyme Class | Function | Cofactor | Cellular Location |
| Lysine Acetyltransferases (KATs) | Adds acetyl group to lysine residues | Acetyl-CoA | Nucleus, Cytoplasm, Mitochondria |
| Histone Deacetylases (HDACs) | Removes acetyl group from lysine residues | Varies by class | Nucleus, Cytoplasm |
Role of Acetyl-Coenzyme A and Acetyl Phosphate as Acetyl Donors
Acetyl-coenzyme A (acetyl-CoA) is the primary acetyl donor for the vast majority of enzymatic acetylation reactions in eukaryotes. nih.govwikipedia.org It is a central metabolite that links carbohydrate, fat, and protein metabolism. wikipedia.org Acetyl-CoA provides the acetyl group that is transferred by KATs to the lysine residues of proteins. imrpress.com
In prokaryotes, in addition to acetyl-CoA, acetyl phosphate (AcP) can also serve as an acetyl donor. researchgate.net Acetyl phosphate can acetylate proteins both enzymatically and non-enzymatically. researchgate.net The concentration of these acetyl donors can fluctuate based on the metabolic state of the cell, thereby influencing the extent of protein acetylation.
Several enzymatic pathways have been developed for the synthesis of acetyl-CoA, utilizing enzymes such as phosphotransacetylase, carnitine acetyltransferase, and acetyl-CoA synthetase. mdpi.com
Non-Enzymatic Acylation of Amino Acid Residues in Peptides
Beyond enzyme-catalyzed reactions, amino acid residues in peptides and proteins can undergo non-enzymatic acylation. This process is particularly relevant in environments with high concentrations of reactive acyl-donors, such as acetyl-CoA. nih.govnih.gov
The non-enzymatic acylation of lysine residues by acetyl-CoA is a well-documented phenomenon, especially in the mitochondria where acetyl-CoA concentrations are high and the pH is elevated, which facilitates the nucleophilic attack of the lysine's amino group on the thioester bond of acetyl-CoA. nih.govnih.gov Other acyl-CoA species, such as succinyl-CoA and malonyl-CoA, can also non-enzymatically modify lysine residues. nih.gov
This spontaneous modification can impact protein function and is considered a factor in aging and metabolic diseases. nih.gov The rate of non-enzymatic acylation is influenced by the pH, the concentration of the acyl-CoA, and the chemical nature of the acyl group itself. researchgate.net
Oxidoreductase Activity on Lysyl and Tyrosyl Residues
The lysyl and tyrosyl residues within peptides are also substrates for various oxidoreductase enzymes, leading to modifications that are critical for processes like extracellular matrix formation and inflammatory responses.
Lysyl Oxidase (LOX) Family and Extracellular Matrix Cross-Linking
The lysyl oxidase (LOX) family of enzymes are copper-dependent amine oxidases that play a crucial role in the formation and stabilization of the extracellular matrix (ECM). spandidos-publications.comresearchgate.net This family consists of LOX and four LOX-like (LOXL) proteins. nih.govportlandpress.com
The primary function of LOX enzymes is to catalyze the oxidative deamination of the ε-amino group of lysine and hydroxylysine residues in collagen and elastin (B1584352) precursors. nih.gov This reaction produces highly reactive aldehyde residues (allysine). These aldehydes then spontaneously undergo condensation reactions with other aldehyde or unmodified lysine residues on adjacent molecules, forming stable covalent cross-links that are essential for the tensile strength and elasticity of tissues like skin, lungs, and blood vessels. researchgate.netnih.govportlandpress.com
The dysregulation of LOX activity is associated with various fibrotic diseases and cancer. portlandpress.comnih.gov
Table 2: Members of the Lysyl Oxidase (LOX) Family
| Enzyme | Primary Substrates | Key Function |
| LOX | Collagen, Elastin | ECM cross-linking and stabilization |
| LOXL1 | Elastin, Collagen | Elastic fiber homeostasis |
| LOXL2 | Collagen | ECM remodeling, implicated in fibrosis and cancer |
| LOXL3 | Unknown | Potential role in ECM organization |
| LOXL4 | Collagen | Pathological collagen cross-linking |
Myeloperoxidase (MPO) Mediated Oxidations and Peptide Modification
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly expressed in neutrophils. wikipedia.org It plays a critical role in the innate immune system's defense against pathogens. mdpi.com MPO catalyzes the reaction between hydrogen peroxide and chloride ions to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. mdpi.comnih.gov
HOCl and other reactive species generated by MPO can modify a wide range of biomolecules, including amino acid residues in peptides and proteins. nih.gov Tyrosine residues are particularly susceptible to MPO-mediated oxidation, leading to the formation of dityrosine (B1219331) cross-links and 3-chlorotyrosine. wikipedia.orgnih.gov These modifications can alter the structure and function of proteins and are considered markers of oxidative stress and inflammation. wikipedia.org
MPO-mediated modifications have been implicated in the pathology of several inflammatory diseases, including atherosclerosis. wikipedia.orgresearchgate.net
O-Acetylserine (Thiol) Lyase (OASTL) in Acetate (B1210297) Release and Biosynthetic Pathways
O-acetylserine (thiol) lyase (OASTL), also known as cysteine synthase, is a pivotal enzyme in the sulfur assimilation pathway of plants and bacteria. oup.com It catalyzes the final step in cysteine biosynthesis, a crucial process that incorporates inorganic sulfide (B99878) into a carbon skeleton derived from the amino acid serine. oup.comnih.gov This reaction is not only central to the synthesis of cysteine but is also a clear enzymatic source of acetate release, directly linking its function to the constituents of lysyl-tyrosyl-serine acetate.
The synthesis of cysteine is a two-step process. First, the enzyme serine acetyltransferase (SAT) catalyzes the acetylation of L-serine using acetyl-CoA, forming O-acetylserine (OAS). oup.com Subsequently, OASTL facilitates a β-replacement reaction where the acetyl group of OAS is substituted by a sulfide ion (HS⁻), yielding L-cysteine and releasing acetate. oup.comnih.gov
The reaction catalyzed by OASTL is as follows: O-acetyl-L-serine + S²⁻ → L-cysteine + acetate
Detailed kinetic analyses in various organisms have elucidated a bi-bi ping-pong mechanism for OASTL. oup.com In this mechanism, OAS binds first to the enzyme's pyridoxal (B1214274) phosphate (PLP) cofactor, leading to the elimination and release of the acetate moiety and the formation of an α-aminoacrylate intermediate. oup.com Sulfide then binds to the enzyme and subsequently attacks the intermediate to form L-cysteine. oup.com This mechanism underscores the direct role of OASTL in releasing acetate, which is a key component of the this compound peptide salt.
OASTL's role extends throughout the primary biosynthetic pathway of cysteine, which is a metabolic hub. Cysteine serves as the sulfur donor for the synthesis of methionine, another essential amino acid, as well as for a multitude of other vital sulfur-containing compounds like glutathione, coenzyme A, and various secondary metabolites. nih.gov The biosynthesis of cysteine, therefore, represents a critical intersection of carbon, nitrogen, and sulfur assimilation pathways. nih.gov
The activity of OASTL is tightly regulated, often through its physical interaction with SAT. nih.gov These two enzymes can form a hetero-oligomeric complex known as the cysteine synthase complex. nih.gov The formation and dissociation of this complex are sensitive to the cellular concentration of OAS and sulfide, allowing the cell to modulate cysteine synthesis in response to sulfur availability. oup.com When sulfide levels are low, OAS accumulates and can act as a signaling molecule to induce the expression of genes involved in sulfate (B86663) transport and reduction. oup.com
While the biosynthetic pathways for lysine and tyrosine are distinct from that of cysteine, they are all interconnected within the broader network of amino acid metabolism. nih.gov
Serine , the precursor for the OASTL substrate OAS, is derived from the glycolytic intermediate 3-phosphoglycerate.
Lysine biosynthesis in plants is part of the aspartate-derived amino acid pathway, which begins with aspartate, an amino acid synthesized from the TCA cycle intermediate oxaloacetate. nih.govmdpi.com
Tyrosine is synthesized via the shikimate pathway, which utilizes precursors from both the pentose (B10789219) phosphate pathway and glycolysis.
**Table 1: Kinetic Parameters of O-Acetylserine (thiol) Lyase (OASTL) Isoforms from *Arabidopsis thaliana***
This table presents a summary of key kinetic data for the three primary isoforms of OASTL found in different subcellular compartments of the plant model organism Arabidopsis thaliana. The data highlight the enzyme's affinity for its substrates, O-acetylserine (OAS) and sulfide.
| Isoform & Location | Substrate | Apparent Kₘ (µM) | Notes |
| OASTL A (Cytosol) | OAS | 310 - 690 | Catalyzes the majority of cytosolic cysteine synthesis. oup.comnih.gov |
| Sulfide | 3 - 6 | High affinity for sulfide is noted across isoforms. oup.com | |
| OASTL B (Plastids) | OAS | 310 - 690 | Involved in cysteine synthesis within the chloroplasts. oup.comnih.gov |
| Sulfide | 3 - 6 | Kinetic values are comparable to the cytosolic isoform. oup.com | |
| OASTL C (Mitochondria) | OAS | 310 - 690 | Essential for cysteine synthesis in the mitochondria. oup.comresearchgate.net |
| Sulfide | 3 - 6 | Despite its low relative abundance, it plays a critical role. nih.gov |
Advanced Research Methodologies for Lysyl Tyrosyl Serine Acetate Analysis
High-Resolution Mass Spectrometry for Peptide Characterization and Post-Translational Modification Identification
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of peptides like Lysyl-tyrosyl-serine acetate (B1210297). It offers unparalleled accuracy in mass determination, which is crucial for confirming the elemental composition and identifying any post-translational modifications (PTMs). Lysine (B10760008) residues, in particular, are common targets for a variety of PTMs, including the addition of acetyl groups.
Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing peptides as it allows for the transfer of intact molecular ions from solution into the gas phase. When coupled with tandem mass spectrometry (MS/MS), ESI provides a powerful tool for sequencing peptides and identifying modification sites. In a typical ESI-MS/MS experiment, the protonated molecule of Lysyl-tyrosyl-serine is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), which breaks the peptide bonds at predictable locations. The resulting fragment ions are then analyzed to determine the amino acid sequence.
The fragmentation of a peptide bond can result in b- and y-type ions. For Lysyl-tyrosyl-serine, the expected fragmentation pattern would allow for unambiguous sequencing. The presence of an acetyl group on the lysine residue would result in a characteristic mass shift of 42.0106 Da in the precursor ion and in any fragment ions containing the modified lysine.
Table 1: Theoretical Monoisotopic Masses of Lysyl-tyrosyl-serine and its Fragments
| Ion Type | Sequence | Theoretical m/z (singly charged) |
|---|---|---|
| Precursor [M+H]⁺ | Lys-Tyr-Ser | 427.2244 |
| b₁ | Lys | 129.1023 |
| b₂ | Lys-Tyr | 292.1659 |
| y₁ | Ser | 106.0499 |
This table is interactive. Users can sort the columns by clicking on the headers.
Quantitative Analytical Approaches for Peptide Detection
Quantitative analysis of Lysyl-tyrosyl-serine acetate can be achieved using mass spectrometry, often in conjunction with liquid chromatography (LC-MS). One common approach is the use of stable isotope-labeled internal standards. A synthetic version of the peptide, where one or more atoms are replaced with a heavy isotope (e.g., ¹³C or ¹⁵N), is spiked into the sample at a known concentration. The ratio of the signal intensity of the native peptide to the labeled standard allows for accurate quantification.
Another quantitative technique is label-free quantification, which relies on the measurement of the signal intensity (e.g., peak area or spectral counts) of the peptide ion across different samples. This method requires highly reproducible chromatographic and mass spectrometric performance.
Table 2: Example of a Quantitative LC-MS/MS Method for Lysyl-tyrosyl-serine
| Parameter | Value |
|---|---|
| LC Column | C18 reversed-phase |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-40% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| MS Instrument | Q-Exactive Orbitrap |
| Ionization Mode | Positive ESI |
This table is interactive. Users can sort the columns by clicking on the headers.
Chromatographic Separation Techniques
Chromatography is essential for isolating this compound from complex mixtures prior to mass spectrometric analysis, and for separating it from any isomers or impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-high performance liquid chromatography (UHPLC), are the most common separation techniques for peptides. UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. This is particularly advantageous for separating isomeric peptides, which have the same mass but different arrangements of amino acids (e.g., Lys-Ser-Tyr or Tyr-Lys-Ser).
Reversed-phase chromatography is the most frequently used mode for peptide separation, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a water/acetonitrile gradient with an acid modifier like formic acid. The retention time of Lysyl-tyrosyl-serine would be influenced by the hydrophobicity of its amino acid side chains.
Table 3: Comparison of HPLC and UHPLC for Peptide Separation
| Feature | HPLC | UHPLC |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Column Length | 150-250 mm | 50-150 mm |
| Analysis Time | 30-60 min | 5-15 min |
| Resolution | Good | Excellent |
This table is interactive. Users can sort the columns by clicking on the headers.
Gas Chromatography (GC) for Related Metabolite Analysis
Gas chromatography (GC) is less commonly used for the direct analysis of intact peptides due to their low volatility and thermal instability. However, GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of the constituent amino acids of Lysyl-tyrosyl-serine after chemical hydrolysis. To make the amino acids suitable for GC analysis, they must first be derivatized to increase their volatility. Common derivatization reagents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This approach can be used to determine the amino acid composition and to check for the presence of any unusual or modified amino acids. It can also be applied to analyze related metabolites that are more volatile.
Advanced Spectroscopic Analyses for Structural Insights
Beyond mass spectrometry and chromatography, other spectroscopic techniques provide valuable information about the three-dimensional structure and conformation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure of peptides. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), can be used to assign the proton resonances of the individual amino acid spin systems. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, which helps to define the peptide's conformation. For a tripeptide like Lys-Tyr-Ser, NMR can reveal details about the torsion angles of the peptide backbone and the orientation of the amino acid side chains.
Fourier-transform infrared (FTIR) spectroscopy provides information about the secondary structure of peptides by analyzing the vibrational frequencies of the peptide backbone. The amide I band (around 1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide bond, is particularly sensitive to the secondary structure (e.g., β-sheet, random coil). For a short peptide like Lysyl-tyrosyl-serine, it would likely exist in a random coil conformation in solution, which would be reflected in the position of its amide I band.
Table 4: Spectroscopic Techniques for Lysyl-tyrosyl-serine Analysis
| Technique | Information Obtained |
|---|---|
| 2D NMR (COSY, TOCSY, NOESY) | 3D structure, conformation, proton assignments |
This table is interactive. Users can sort the columns by clicking on the headers.
Circular Dichroism for Secondary Structure Content
Circular Dichroism (CD) spectroscopy is a widely utilized biophysical technique for the rapid assessment of the secondary structure of peptides and proteins. americanpeptidesociety.orgnih.gov The method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides, primarily in the far-UV region (185-240 nm). creative-proteomics.comspringernature.com The distinct repeating backbone arrangements of secondary structural elements, including α-helices, β-sheets, and random coils, give rise to characteristic CD spectra. americanpeptidesociety.orgpnas.org
α-Helices are typically identified by strong negative bands around 222 nm and 208 nm, and a positive band around 190 nm. americanpeptidesociety.org
β-Sheets generally show a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org
Random Coils or unfolded structures lack regular secondary structure and present a spectrum with a negative minimum near 200 nm. creative-proteomics.com
While specific CD spectral data for this compound is not extensively published, X-ray diffraction studies of the tripeptide have determined that its backbone torsional angles fall within the β-pleated sheet region. This suggests that in its crystalline state, the peptide adopts a conformation consistent with a β-sheet structure. CD spectroscopy could be employed to determine if this conformation persists in solution and to monitor conformational changes in response to environmental factors like pH, temperature, or solvent polarity. americanpeptidesociety.org
Table 1: Characteristic Far-UV CD Signals for Peptide Secondary Structures
| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |
|---|---|---|
| α-Helix | ~190 | ~208, ~222 |
| β-Sheet | ~195 | ~217 |
| Random Coil | - | ~200 |
Fluorescence Spectroscopy for Tyrosine Environment Probing
Fluorescence spectroscopy is a highly sensitive technique used to study the local molecular environment of fluorescent probes. This compound contains an intrinsic fluorophore, the amino acid tyrosine, which allows for label-free analysis of its structure and interactions. nih.govresearchgate.net The fluorescence of tyrosine is particularly sensitive to changes in its surroundings, such as solvent polarity, pH, and proximity to other quenching groups. nih.gov
In aqueous solutions at neutral pH, tyrosine typically exhibits an excitation maximum around 274-275 nm and an emission maximum near 303-305 nm. Changes in the local environment of the tyrosine residue within the peptide can lead to shifts in these wavelengths or changes in fluorescence intensity (quantum yield). For instance, upon unfolding or conformational changes that increase the exposure of the tyrosine residue to a polar solvent, an increase in fluorescence emission is often observed. nih.govnih.gov
Advanced fluorescence techniques can provide even more detailed information. Transient State (TRAST) monitoring, for example, can be used to investigate the transitions of tyrosine to metastable dark states, which are influenced by factors like pH and redox conditions, offering another layer of conformational insight. This makes fluorescence spectroscopy a powerful tool for studying the binding of this compound to target molecules or its conformational dynamics in different solutions.
Table 2: Fluorescence Properties of the Tyrosine Residue
| Property | Typical Value/Observation | Influencing Factors |
|---|---|---|
| Excitation Maximum (λex) | ~275 nm | Solvent Polarity |
| Emission Maximum (λem) | ~303 nm | Solvent Polarity, pH |
| Quantum Yield | ~0.13-0.14 | Quenching groups, local environment |
| Conformational Change | Increased emission upon unfolding | Binding events, denaturation |
Computational Chemistry and Bioinformatics in Peptide Research
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a peptide) to a second (a receptor, typically a protein). nih.govacs.org This in silico tool is crucial for understanding the structural basis of peptide bioactivity and for structure-based drug design. pepdd.com For this compound, docking simulations can elucidate how the tripeptide interacts with the active site or binding pocket of a target protein. researchgate.net
The process involves sampling a vast number of possible conformations of the peptide within the protein's binding site and using a scoring function to rank them based on estimated binding energy. nih.gov The individual amino acids of Lysyl-tyrosyl-serine contribute distinct chemical properties that guide these interactions:
Lysine (Lys): Its long, flexible side chain with a terminal primary amine is positively charged at physiological pH, making it prone to forming strong salt bridges and hydrogen bonds with negatively charged residues like aspartate or glutamate.
Tyrosine (Tyr): The aromatic phenol (B47542) side chain can participate in hydrophobic interactions, π-π stacking with other aromatic residues (e.g., phenylalanine, tryptophan), and can act as both a hydrogen bond donor and acceptor.
Serine (Ser): The hydroxyl group in its side chain is a potent hydrogen bond donor and acceptor, often forming critical interactions within enzyme active sites. mbl.or.kr
By analyzing the top-ranked docking poses, researchers can generate a detailed profile of the ligand-protein interactions, identifying key residues and predicting the peptide's mode of action. nih.gov
Table 3: Potential Molecular Interactions Mediated by Lysyl-tyrosyl-serine Residues
| Peptide Residue | Side Chain Functional Group | Potential Interaction Types |
|---|---|---|
| Lysine (Lys) | Primary Amine (-NH3+) | Salt Bridges, Hydrogen Bonding |
| Tyrosine (Tyr) | Phenol (-OH) | Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions |
| Serine (Ser) | Hydroxyl (-OH) | Hydrogen Bonding |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For peptides, QSAR models are developed to predict bioactivities such as antioxidant capacity, antihypertensive effects, or antimicrobial potency based on descriptors derived from the peptide sequence and amino acid properties. nih.govnih.gov Tripeptides are frequently studied using QSAR because they are small enough for effective modeling yet large enough to exhibit significant structural diversity and biological activity. nih.gov
The development of a peptide QSAR model typically involves four main steps:
Data Set Collection: Assembling a list of peptides (e.g., tripeptides) with experimentally measured biological activity. acs.org
Descriptor Calculation: Characterizing each peptide using numerical descriptors. These can include physicochemical properties of the amino acids (e.g., hydrophobicity, electronic properties, size) and descriptors for the entire peptide. researchgate.net
Model Building: Using statistical and machine learning methods—such as Partial Least Squares (PLS) regression or Support Vector Machines (SVM)—to create a mathematical equation linking the descriptors to the activity. nih.gov
Validation: Testing the model's predictive power on an external set of peptides not used in its creation. researchgate.net
Studies on antioxidant tripeptides have successfully used QSAR to identify key structural features, such as the importance of having a tyrosine or other aromatic/hydrophobic residue at the C-terminus for enhancing activity. nih.govacs.org
In Silico Enzyme Active Site Analysis and Mechanism Prediction
Computational methods are indispensable for analyzing the intricate environments of enzyme active sites and predicting potential catalytic mechanisms. mbl.or.kr For enzymes that may interact with this compound, either as a substrate or an inhibitor, in silico analysis provides atomic-level insights that are often difficult to obtain experimentally.
A common application is the study of serine proteases, a class of enzymes that utilize a catalytic triad—typically composed of serine, histidine, and aspartate—to hydrolyze peptide bonds. mbl.or.krnih.gov The serine residue acts as the nucleophile in the catalytic mechanism. mbl.or.kr Computational tools can be used to:
Identify Active Sites: Servers and software can predict the location of binding pockets and catalytic residues on a protein's surface. uj.ac.za
Model Enzyme-Substrate Complexes: Molecular docking, as described above, can place the Lys-Tyr-Ser peptide into the active site to predict its binding mode and identify which peptide bond is most likely to be cleaved.
Simulate Catalytic Steps: Advanced methods like quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations can be used to model the chemical reaction of peptide bond hydrolysis, predicting transition states and energy barriers for the catalytic process. tandfonline.com
These analyses can reveal critical residues involved in substrate recognition and catalysis, guiding further experimental work such as site-directed mutagenesis. mbl.or.kr
Future Directions and Emerging Research Avenues
Integration of Multi-Omics Data in Peptidic PTM Research
Post-translational modifications are central to the regulation of nearly all cellular processes. creative-proteomics.comdkfz.de Understanding their impact requires a holistic approach that integrates data from multiple high-throughput "omics" technologies. This multi-omics strategy combines proteomics, phosphoproteomics, transcriptomics, and metabolomics to build a comprehensive picture of how PTMs on peptides and proteins influence cellular networks. nih.gov
Proteomics and Phosphoproteomics: Mass spectrometry-based proteomics can identify and quantify thousands of proteins and their PTMs from a biological sample. nih.govnih.gov When studying a signaling pathway involving a substrate like Lysyl-tyrosyl-serine, phosphoproteomics specifically enriches for and identifies phosphorylated peptides, providing a direct measure of kinase and phosphatase activity on a global scale. nih.govresearchgate.net
Transcriptomics: This technique measures the expression levels of all genes (the transcriptome). By integrating phosphoproteomic data with transcriptomic data, researchers can determine if changes in protein phosphorylation correlate with changes in gene expression, linking signaling events to downstream cellular responses. nih.gov
Metabolomics: Metabolomics profiles the small-molecule metabolites within a cell or tissue. creative-proteomics.com Many PTMs, such as acetylation (using acetyl-CoA) and glycosylation, are directly linked to metabolic pathways. creative-proteomics.com Integrating PTM data with metabolomics can reveal how the metabolic state of a cell influences signaling pathways and protein function.
The true power of this approach lies in the computational integration of these diverse datasets. einpresswire.comoup.com By correlating changes across different omics layers, researchers can construct detailed models of regulatory networks. For example, an increase in the phosphorylation of a specific protein (detected by phosphoproteomics) might be linked to increased expression of metabolic genes (from transcriptomics) and a resulting shift in metabolite concentrations (from metabolomics). This integrated analysis provides a system-level understanding that is unattainable by studying any single omics level in isolation. nih.gov
The table below illustrates how different omics datasets can be integrated to study the impact of modifying a Lysyl-tyrosyl-serine motif.
| Omics Layer | Data Generated | Research Question Addressed | Example of Integrated Insight |
| Phosphoproteomics | Identification and quantification of phosphorylated KYS-containing peptides. | Which kinases are active under specific conditions? What are their downstream targets? | A drug treatment increases phosphorylation at the tyrosine residue of KYS-containing proteins. |
| Transcriptomics | Quantification of mRNA transcripts. | How does the phosphorylation of target proteins affect gene expression programs? | The tyrosine-phosphorylated proteins are found to be transcription factors that subsequently increase the expression of genes involved in cell proliferation. |
| Metabolomics | Quantification of cellular metabolites (e.g., ATP, glucose, acetyl-CoA). | Does the cell's metabolic state influence the activity of kinases that target the KYS motif? | The increased cell proliferation is supported by a corresponding upregulation of glycolysis and ATP production, as measured by metabolomics. |
| Genomics | DNA sequence information. | Are there genetic mutations that alter the KYS motif or the enzymes that modify it? | A specific cancer subtype is found to have a mutation in the kinase responsible for phosphorylating the KYS motif, explaining its resistance to certain therapies. |
Advancements in High-Throughput Screening for Peptide-Enzyme Interaction Profiling
High-throughput screening (HTS) encompasses a range of technologies that allow for the rapid and automated testing of thousands to millions of biochemical or cellular interactions. In the context of peptidic PTMs, HTS is crucial for discovering which enzymes modify specific peptide sequences and for identifying drugs that can modulate these interactions.
One of the most powerful HTS tools for this purpose is the peptide microarray . nih.govdkfz.de In this technology, a large library of different peptide sequences, potentially including variants of Lysyl-tyrosyl-serine, is synthesized and immobilized at high density on a solid surface, such as a glass slide. pamgene.com This microarray can then be incubated with a biological sample (like a cell lysate) and ATP. Active kinases in the lysate will phosphorylate their specific peptide substrates on the array. pamgene.comnih.gov By using fluorescently labeled antibodies that specifically bind to phosphorylated residues (e.g., anti-phosphotyrosine antibodies), researchers can quickly identify which peptides were modified, providing a global snapshot of kinase activity. nih.gov This approach is highly effective for profiling kinase activity across different cell types or disease states and for testing the specificity of kinase inhibitors. dkfz.depamgene.com
Other advanced HTS methods include:
Time-Resolved Förster Resonance Energy Transfer (TR-FRET): This cell-based assay can measure specific PTMs like phosphorylation or ubiquitination within a cell. nih.gov It uses specially designed antibodies labeled with fluorescent dyes that come into close proximity when a PTM event occurs, generating a measurable signal. This technique is highly amenable to automation and is used for screening large compound libraries. nih.gov
Phage Display: This technique uses bacteriophages (viruses that infect bacteria) to display vast libraries of peptides on their surfaces. tandfonline.com These libraries can be used to identify peptide substrates for PTM enzymes through rounds of enzymatic modification and selection, allowing for the discovery of novel enzyme-substrate pairs on a large scale. tandfonline.com
Affinity Selection Mass Spectrometry (ASMS): ASMS is an HTS method used to screen large compound libraries for molecules that bind to a target protein. nih.gov In the context of PTMs, it can be used to identify small molecules that bind to kinases or other modifying enzymes, thereby acting as potential inhibitors. The technique combines an affinity-based separation step with the high sensitivity and specificity of mass spectrometry. nih.gov
The table below summarizes key HTS technologies and their application in studying peptide-enzyme interactions.
| HTS Technology | Principle of Operation | Application to KYS Peptide Research | Advantages |
| Peptide Microarray | A library of peptides is immobilized on a surface. Incubation with cell lysate and ATP allows kinases to phosphorylate their substrates, which are detected with fluorescent antibodies. pamgene.comnih.gov | Profiling the activity of kinases from cancer cells that target the Tyr and Ser residues in KYS and related sequences. nih.govlcsciences.com | Highly parallel; provides a global activity profile; requires small sample volumes. pamgene.com |
| TR-FRET Assays | A PTM event brings two fluorescently labeled antibodies into proximity, causing energy transfer and a detectable signal. nih.gov | Screening a library of 100,000 small molecules to find inhibitors of a specific kinase that phosphorylates a KYS-based substrate in a cellular context. | Homogeneous (no-wash) format; high sensitivity; suitable for cell-based screening. nih.gov |
| Phage Display | A library of peptides is expressed on the surface of phages. PTM enzymes are used to modify the displayed peptides, and modified phages are selectively isolated. tandfonline.com | Identifying novel protein substrates containing KYS-like motifs for a newly discovered acetyltransferase enzyme. | Screens vast library diversity; links genotype (DNA) to phenotype (peptide) directly. |
| Affinity Selection Mass Spectrometry (ASMS) | A target enzyme is incubated with a library of compounds. The enzyme-binder complexes are separated from non-binders, and the bound compounds are identified by mass spectrometry. nih.gov | Rapidly screening thousands of chemical fragments to identify starting points for developing a novel inhibitor against a kinase that targets the KYS peptide. | Label-free; high throughput; identifies direct binding interactions. nih.gov |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
